3-Methylpentan-3-yl ethaneperoxoate
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Overview
Description
3-Methylpentan-3-yl ethaneperoxoate is an organic peroxide compound. Organic peroxides are known for their ability to decompose and release oxygen, making them useful in various chemical processes. This compound is particularly interesting due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpentan-3-yl ethaneperoxoate can be synthesized through the reaction of 3-methylpentan-3-ol with ethaneperoxoic acid. The reaction typically requires a controlled environment to ensure the stability of the peroxide group. The reaction conditions often involve low temperatures and the use of inert solvents to prevent decomposition .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but with enhanced safety measures. The process includes the careful handling of reactants and products to prevent any hazardous decomposition. The use of continuous flow reactors is common to maintain control over the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methylpentan-3-yl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols or ketones.
Reduction: Reduction of the peroxide group can yield alcohols.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles like halides or amines.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
3-Methylpentan-3-yl ethaneperoxoate has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals.
Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Investigated for its potential use in drug delivery systems where controlled release of oxygen is beneficial.
Industry: Utilized in the production of polymers and as a bleaching agent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methylpentan-3-yl ethaneperoxoate involves the decomposition of the peroxide group to generate free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application, such as the initiation of polymer chains in polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-pentanol: A tertiary alcohol used in the synthesis of various organic compounds.
3-Methylpentane: A branched alkane used as a solvent in organic synthesis.
Uniqueness
3-Methylpentan-3-yl ethaneperoxoate is unique due to its peroxide group, which imparts distinct reactivity compared to similar compounds like 3-Methyl-3-pentanol and 3-Methylpentane. The presence of the peroxide group allows it to participate in free radical reactions, making it valuable in polymerization and oxidation processes .
Properties
CAS No. |
60512-73-4 |
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Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-methylpentan-3-yl ethaneperoxoate |
InChI |
InChI=1S/C8H16O3/c1-5-8(4,6-2)11-10-7(3)9/h5-6H2,1-4H3 |
InChI Key |
ZMNLSFJINYVDDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)OOC(=O)C |
Origin of Product |
United States |
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